molecular formula C15H13N3 B14126522 1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole

1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole

Katalognummer: B14126522
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: FQURJCQNNBQIOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry, materials science, and other fields. The structure of this compound consists of a triazole ring substituted with a 4-methylphenyl group and a phenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole typically involves a [3+2] cycloaddition reaction between an azide and an alkyne. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is carried out under mild conditions, often in the presence of a copper(I) catalyst such as copper sulfate and a reducing agent like sodium ascorbate. The reaction proceeds efficiently at room temperature or slightly elevated temperatures, yielding the desired triazole product in high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds with altered functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and as a ligand in coordination chemistry.

    Biology: The triazole moiety is known for its biological activity, and derivatives of 1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole have been investigated for their antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound and its derivatives are explored for their potential as therapeutic agents. They have shown promise in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit certain enzymes involved in cell proliferation, making them potential anticancer agents. The exact mechanism of action depends on the specific derivative and its target.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-Phenyl-1H-1,2,3-triazole: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.

    4-Methyl-1H-1,2,3-triazole: Lacks the phenyl group, leading to variations in reactivity and activity.

    1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole: Contains a methoxy group instead of a methyl group, which can influence its chemical behavior and biological activity.

Eigenschaften

Molekularformel

C15H13N3

Molekulargewicht

235.28 g/mol

IUPAC-Name

1-(4-methylphenyl)-4-phenyltriazole

InChI

InChI=1S/C15H13N3/c1-12-7-9-14(10-8-12)18-11-15(16-17-18)13-5-3-2-4-6-13/h2-11H,1H3

InChI-Schlüssel

FQURJCQNNBQIOW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.